NSK-01105 Demonstrates Superior Antiproliferative Potency vs. Sorafenib in Prostate Cancer Cell Lines
In a direct head-to-head comparison, NSK-01105 exhibited greater antiproliferative activity than sorafenib against both androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cell lines after 24-hour treatment [1]. The IC50 values for NSK-01105 were 5.92 µM (LNCaP) and 5.38 µM (PC-3), respectively [1]. Sorafenib IC50 values were not explicitly stated in the text but were reported to be higher; the publication states that NSK-01105 was 'more active against both prostate cancer cells compared with sorafenib' [1]. This quantitative advantage is critical for experimental designs requiring lower drug exposure to achieve equivalent or superior target cell killing.
| Evidence Dimension | Cytotoxicity/Antiproliferative IC50 (24 h) |
|---|---|
| Target Compound Data | NSK-01105 IC50: 5.92 µM (LNCaP), 5.38 µM (PC-3) |
| Comparator Or Baseline | Sorafenib IC50: Higher than NSK-01105 (exact values not reported in publication) |
| Quantified Difference | NSK-01105 is more active; magnitude cannot be precisely calculated from published data |
| Conditions | LNCaP and PC-3 prostate cancer cell lines; 24-hour treatment; MTT assay |
Why This Matters
Lower IC50 values enable reduced compound consumption in cell-based assays and may translate to lower effective doses in vivo, directly impacting procurement cost-effectiveness and experimental reproducibility.
- [1] Yu P, et al. NSK-01105, a Novel Sorafenib Derivative, Inhibits Human Prostate Tumor Growth via Suppression of VEGFR2/EGFR-Mediated Angiogenesis. PLoS ONE. 2014 Dec 31;9(12):e115041. doi: 10.1371/journal.pone.0115041. PMID: 25551215. View Source
